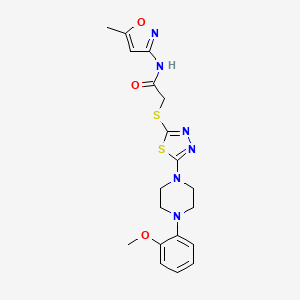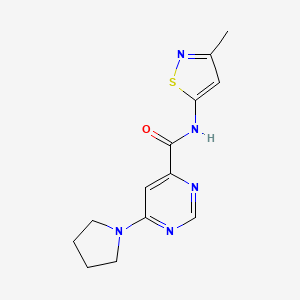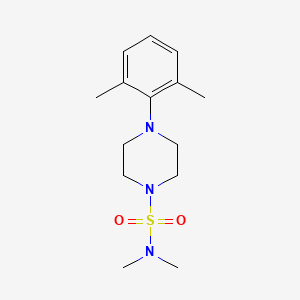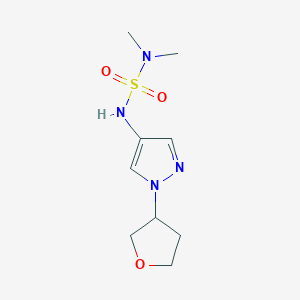
N1-(2-甲基喹啉-4-基)-N2-(吡啶-4-基甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic inhibitor of serine proteases, which are enzymes that play a crucial role in several physiological processes, including blood coagulation, inflammation, and cell proliferation. MQPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
科学研究应用
Medicinal Chemistry and Drug Development
The compound’s structural features, including the quinoline and pyridine moieties, suggest potential pharmacological activity. Researchers have explored its role as a scaffold for designing novel drugs. By modifying specific functional groups, scientists can create derivatives with enhanced bioactivity, targeting specific receptors or enzymes. For instance, N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide derivatives might serve as kinase inhibitors, antiviral agents, or anti-inflammatory drugs .
Anti-Fibrotic Agents
Studies have investigated related compounds for their anti-fibrotic properties. These molecules play a crucial role in preventing or reversing tissue scarring, a common feature in chronic diseases. N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide analogs have demonstrated promising anti-fibrotic activity, potentially mitigating conditions like pulmonary fibrosis .
Catalysis and Organic Synthesis
The compound’s oxalamide functionality can serve as a ligand in transition metal-catalyzed reactions. Researchers have explored its use in catalytic processes, such as C–C bond formation or cross-coupling reactions. By coordinating with metal centers, these ligands facilitate selective transformations, making them valuable tools in synthetic chemistry .
Heterocyclic Chemistry
The synthesis of 3-bromoimidazo[1,2-a]pyridines from N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide provides access to diverse heterocyclic structures. These compounds exhibit interesting electronic and steric properties, making them useful building blocks for the construction of more complex molecules. Researchers have explored their applications in materials science and as intermediates for natural product synthesis .
Computational Chemistry and DFT Studies
Theoretical investigations using density functional theory (DFT) have shed light on reaction mechanisms involving this compound. Researchers have explored its reactivity, stability, and electronic properties. Understanding these aspects aids in predicting its behavior in various chemical environments and guides further experimental studies .
Biochemical Probes and Imaging Agents
Functionalized derivatives of N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide could serve as fluorescent probes or imaging agents. By incorporating specific fluorophores or chelating groups, scientists can track cellular processes, study protein interactions, or visualize specific tissues in vivo. These applications are crucial in both basic research and clinical diagnostics .
属性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWEPCXVOCVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)
![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)


![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)




![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)
![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)